Bis-PEG1-PFP ester

Vue d'ensemble

Description

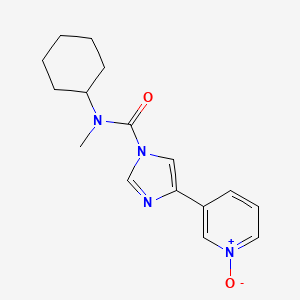

Bis-PEG1-PFP ester is a non-cleavable linker used in the synthesis of antibody-drug conjugates (ADCs) . It contains two COOR/Ester groups linked through a linear PEG chain .

Molecular Structure Analysis

The molecular formula of Bis-PEG1-PFP ester is C18H8F10O5 . It has a molecular weight of 494.24 .Chemical Reactions Analysis

Bis-PEG1-PFP ester is used as a linker in the formation of ADCs . The specific chemical reactions involving Bis-PEG1-PFP ester are not detailed in the available resources.Physical And Chemical Properties Analysis

Bis-PEG1-PFP ester has a molecular weight of 494.2 g/mol and a molecular formula of C18H8F10O5 . It is a non-cleavable linker that contains two COOR/Ester groups linked through a linear PEG chain .Applications De Recherche Scientifique

Antibody-Drug Conjugates (ADCs) Synthesis

Bis-PEG1-PFP ester is a non-cleavable ADC linker used in the synthesis of antibody-drug conjugates . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. They are complex molecules composed of an antibody linked to a biologically active cytotoxic (anti-cancer) payload or drug .

Enhancement of Pharmacokinetics

The PEGylation process, which involves the attachment of Polyethylene Glycol (PEG) to molecules and macrostructures, such as a drug or therapeutic protein, can be achieved using Bis-PEG1-PFP ester. This process improves the pharmacokinetics of the compound, increasing its circulatory time and improving its efficacy .

Improvement of Solubility and Stability

Bis-PEG1-PFP ester is used to increase the water solubility of compounds in aqueous environments . This is particularly useful in drug delivery, where improving the solubility of a drug can enhance its bioavailability and therapeutic effect .

Protein and Peptide Therapeutics

Bis-PEG1-PFP ester is used in the synthesis of PEGylated bioconjugates, where it enhances the pharmacokinetics, solubility, and stability of therapeutic proteins and peptides .

Amine-Reactive Compound

The PFP ester in Bis-PEG1-PFP ester is amine-reactive . This property is useful in bioconjugation reactions, where the compound can react with amine groups on proteins or other biomolecules .

Stability Against Hydrolysis

PFP esters, such as those in Bis-PEG1-PFP ester, are less susceptible to hydrolysis compared to NHS esters . This makes them more stable and suitable for use in certain experimental conditions .

Mécanisme D'action

Target of Action

Bis-PEG1-PFP ester is primarily used in the synthesis of antibody-drug conjugates (ADCs) . The primary targets of this compound are the antibodies to which it is attached .

Mode of Action

The compound contains two PFP ester moieties, which are amine-reactive . This allows the compound to form stable amide bonds with the antibodies, creating a non-cleavable link . This interaction results in the formation of ADCs, which are comprised of an antibody attached to an ADC cytotoxin through the ADC linker .

Biochemical Pathways

The exact biochemical pathways affected by Bis-PEG1-PFP ester depend on the specific ADC cytotoxin to which it is linked. The primary role of bis-peg1-pfp ester is to serve as a stable linker, allowing the cytotoxin to be delivered directly to the target cells identified by the antibody .

Pharmacokinetics

The pharmacokinetic properties of Bis-PEG1-PFP ester are influenced by its PEG linker. The PEG linker increases the water solubility of the compound, which can enhance its bioavailability . PFP esters are also less susceptible to hydrolysis compared to NHS esters, which can further influence the compound’s ADME properties .

Result of Action

The result of Bis-PEG1-PFP ester’s action is the formation of stable ADCs. These ADCs can deliver cytotoxins directly to target cells, potentially enhancing the efficacy of the cytotoxin and reducing off-target effects .

Action Environment

The action of Bis-PEG1-PFP ester can be influenced by various environmental factors. For instance, the stability of the compound may be affected by temperature, as it is recommended to be stored at -20°C . Additionally, the compound’s reactivity with amines and its susceptibility to hydrolysis can be influenced by the pH and the presence of water in the environment .

Propriétés

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 3-[3-oxo-3-(2,3,4,5,6-pentafluorophenoxy)propoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H8F10O5/c19-7-9(21)13(25)17(14(26)10(7)22)32-5(29)1-3-31-4-2-6(30)33-18-15(27)11(23)8(20)12(24)16(18)28/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PACGANKFUNUYHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H8F10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis-PEG1-PFP ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

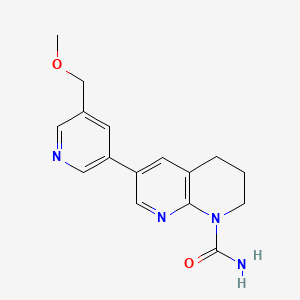

![4-[4-[(Dimethylamino)methyl]-3,5-Dimethoxy-Phenyl]-2-Methyl-2,7-Naphthyridin-1-One](/img/structure/B606094.png)

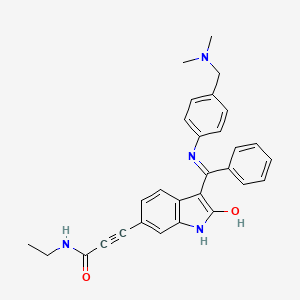

![N-[4-(aminomethyl)phenyl]-6-(4-cyano-4-phenylpiperidin-1-yl)-5-methylpyrimidine-4-carboxamide](/img/structure/B606097.png)

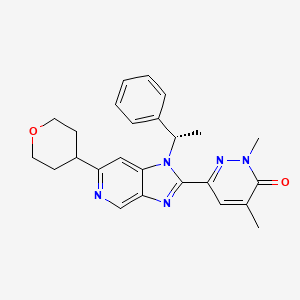

![Yl)pyrimido[5,4-d]pyrimidin-4-amine](/img/structure/B606098.png)

![(1R,3S)-N-[4-(1,3-benzoxazol-2-yl)phenyl]-N-methyl-3-(propanoylamino)cyclopentane-1-carboxamide](/img/structure/B606103.png)